molecular formula C11H9ClN2O3 B2478395 4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione CAS No. 899971-91-6

4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione

Cat. No.: B2478395
CAS No.: 899971-91-6
M. Wt: 252.65
InChI Key: ARIYUUOCCRXFIA-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione is an organic compound characterized by a pyrazine ring substituted with a 3-chloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione typically involves the reaction of 3-chloro-4-methoxyaniline with pyrazine-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenyl isocyanate
  • 3-chloro-4-methoxyacetophenone
  • 3-chloro-4-methylphenyl isocyanate

Uniqueness

4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of the pyrazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-7(6-8(9)12)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYUUOCCRXFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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